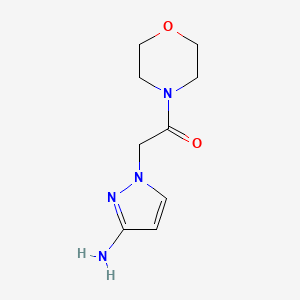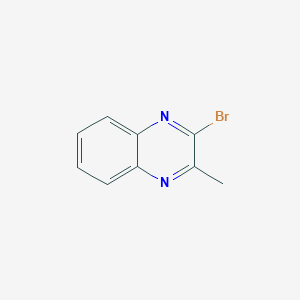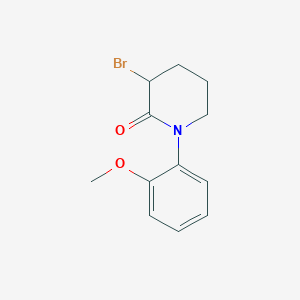
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one
Overview
Description
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is a chemical compound with the formula C12H14BrNO2. It has a molecular weight of 284.15 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is 1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one are not well documented in the available literature. The compound has a molecular weight of 284.15 .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Biocatalysis .
Comprehensive and Detailed Summary of the Application
“(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol” ((S)-1b), which is derived from “3-Bromo-1-(2-methoxyphenyl)piperidin-2-one”, is a key precursor for the synthesis of Lusutrombopag . Lusutrombopag is a medication used to treat thrombocytopenia (low platelet count).
Detailed Description of the Methods of Application or Experimental Procedures
The bioreduction of “1-(3′-bromo-2′-methoxyphenyl)ethanone” (1a) offers an attractive method to access this important compound . Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was obtained, which could completely convert 100 g/L of 1a to (S)-1b . Furthermore, a carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .
Thorough Summary of the Results or Outcomes Obtained
The Km and kcat of recombinant NoCR towards 1a were 0.66 mmol/L and 7.5 s-1, and the catalytic efficiency kcat/Km was 11.3 mmol/s.L . Meanwhile, NoCR showed high catalytic activity and stereoselectivity towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring, indicating that NoCR is a valuable biocatalyst with potential practical applications .
Synthesis of Antidepressant Molecules
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
“3-Bromo-1-(2-methoxyphenyl)piperidin-2-one” is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . Depression is a common mood disorder triggered by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of antidepressant molecules involves various metal-catalyzed reactions . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Thorough Summary of the Results or Outcomes Obtained
The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Protodeboronation of Pinacol Boronic Esters
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Comprehensive and Detailed Summary of the Application
“3-Bromo-1-(2-methoxyphenyl)piperidin-2-one” is used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .
Detailed Description of the Methods of Application or Experimental Procedures
The protodeboronation of pinacol boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound . This sequence allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Thorough Summary of the Results or Outcomes Obtained
The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B . Organoboron compounds are highly valuable building blocks in organic synthesis .
Synthesis of Anti-Cancer Molecules
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
“3-Bromo-1-(2-methoxyphenyl)piperidin-2-one” is used in the synthesis of anti-cancer molecules through metal-catalyzed procedures . Cancer is a group of diseases characterized by the uncontrolled growth and spread of abnormal cells .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of anti-cancer molecules involves various metal-catalyzed reactions . Key structural motifs included in anti-cancer drugs such as alkylating agents, antimetabolites, and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Thorough Summary of the Results or Outcomes Obtained
The development of novel anti-cancer drugs that have a quick onset, low side effects, with enhanced therapeutic function is a significant area of study in the discipline . Anti-cancer drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe cancer .
Synthesis of Anti-Inflammatory Molecules
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
“3-Bromo-1-(2-methoxyphenyl)piperidin-2-one” is used in the synthesis of anti-inflammatory molecules through metal-catalyzed procedures . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of anti-inflammatory molecules involves various metal-catalyzed reactions . Key structural motifs included in anti-inflammatory drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Thorough Summary of the Results or Outcomes Obtained
The development of novel anti-inflammatory drugs that have a quick onset, low side effects, with enhanced therapeutic function is a significant area of study in the discipline . Anti-inflammatory drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe inflammation .
properties
IUPAC Name |
3-bromo-1-(2-methoxyphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFZNURRJDAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



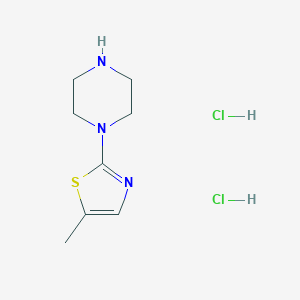
![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)
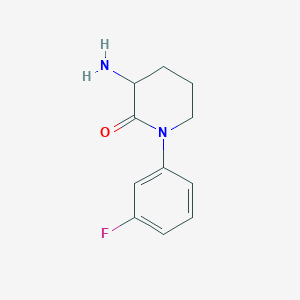
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)
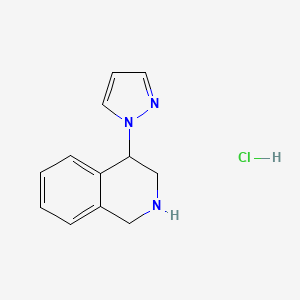
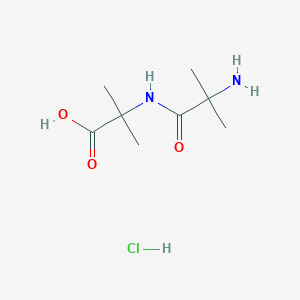
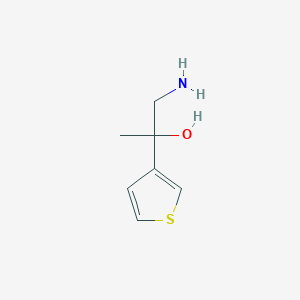
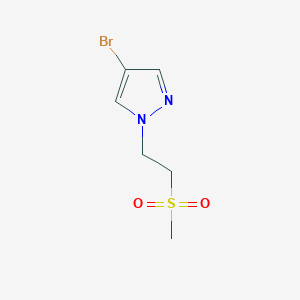
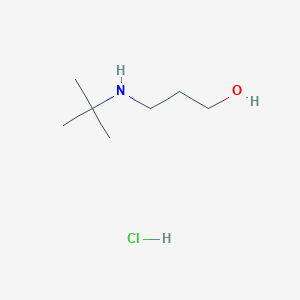
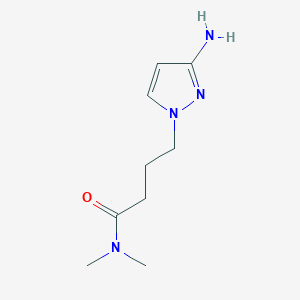
![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)
